molecular formula C21H21F3N4O4 B2450819 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1005298-11-2

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2450819
CAS RN: 1005298-11-2
M. Wt: 450.418
InChI Key: SFEWIQJYHRRNJB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an ether group (R-O-R’), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the pyrimidine ring and multiple functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ether and acetamide groups could influence its solubility, boiling point, and other physical properties .

Scientific Research Applications

Anticancer Activity

The design and synthesis of certain derivatives structurally related to the query compound have been explored for their potential anticancer activities. For example, derivatives with modifications on the pyrimidine ring have been tested against various cancer cell lines, showing appreciable inhibition in some cases (Al-Sanea et al., 2020). This suggests that the compound , with its complex pyrimidine structure, could also be of interest in the search for new anticancer agents.

Antitumor Activities

Compounds featuring a pyrimidine moiety, similar to the core structure of the queried compound, have been synthesized and evaluated for their antitumor activities. These studies indicate selective anti-tumor activities in certain configurations, hinting at the therapeutic potential of such molecules in cancer treatment (Jing, 2011).

Radioligand Imaging

Pyrazolopyrimidineacetamides, which share a similar heterocyclic core with the compound of interest, have been developed as selective radioligands for imaging purposes, such as positron emission tomography (PET). These compounds, due to their selective binding, offer insights into potential diagnostic applications of structurally related molecules (Dollé et al., 2008).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from related chemical structures has demonstrated potential anti-inflammatory and analgesic activities. These findings suggest the utility of such molecules in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials similar to the compound , has shown promising antimicrobial properties. This indicates the potential of these compounds in the development of new antimicrobial drugs (Hossan et al., 2012).

properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-9-7-6-8-13(14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWIQJYHRRNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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